3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, also known as 3MPP, is an organic compound consisting of a pyrazole ring and a methylpyridazin-3-yl group. It is a versatile compound that has been used in a variety of fields, ranging from medicinal chemistry to materials science. In medicinal chemistry, 3MPP has been used as a scaffold for the development of novel therapeutic agents, while in materials science, it has been used to develop new materials with improved properties.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of pyrazole derivatives. These derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate, have been studied for their crystal structure and biological activity potential, highlighting the compound's role in developing antitumor, antifungal, and antibacterial agents (Titi et al., 2020).
Biological Activities
- Research into the compound's derivatives has explored their application as potential PET agents for imaging of IRAK4 enzyme in neuroinflammation, indicating their utility in medical imaging and diagnostic applications (Wang et al., 2018).
- The compound's derivatives have been evaluated as antioxidant agents, showcasing their potential in addressing oxidative stress-related conditions (El‐Mekabaty et al., 2016).
- Investigations into the compound's analogs have demonstrated anti-inflammatory properties, contributing to the development of new therapeutic agents for inflammation-related diseases (Veloso et al., 2012).
Antimicrobial and Antitubercular Activities
- The synthesis and antimicrobial evaluation of triazine substituted pyrazoles, including the compound , have been carried out, showing significant activity against tuberculosis and other microbial infections (Deohate & Mulani, 2019).
- Additional studies have synthesized new derivatives with antibacterial activity against clinically isolated NDM-1-positive bacteria, further emphasizing the compound's relevance in developing new antimicrobial agents (Ahmad et al., 2021).
properties
IUPAC Name |
5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-4-9(12-11-6)14-8(10)5-7(2)13-14/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZNNNQJRCCGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC(=N2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.